molecular formula C24H30N6O B2972622 2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1206985-35-4

2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Katalognummer: B2972622
CAS-Nummer: 1206985-35-4
Molekulargewicht: 418.545
InChI-Schlüssel: VIOHMMSLKMBGAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a hybrid structure combining three pharmacologically relevant moieties:

  • Piperazine linker: A six-membered diazacyclohexane ring that enhances solubility and serves as a flexible spacer .
  • 6-(Piperidin-1-yl)pyrimidin-4-yl group: A pyrimidine core substituted with a piperidine ring, contributing to hydrophobic interactions and modulating electron density for improved target affinity .

The molecular formula is C₂₅H₂₉N₇O, with a molecular weight of 443.56 g/mol.

Eigenschaften

IUPAC Name

2-(1-methylindol-3-yl)-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O/c1-27-17-19(20-7-3-4-8-21(20)27)15-24(31)30-13-11-29(12-14-30)23-16-22(25-18-26-23)28-9-5-2-6-10-28/h3-4,7-8,16-18H,2,5-6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOHMMSLKMBGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=NC=NC(=C4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperidine and pyrimidine groups through nucleophilic substitution reactions. The final step involves the coupling of the piperazine moiety under specific reaction conditions, such as the use of a suitable base and solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for research and application.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine and pyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases such as sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of indole-piperazine-pyrimidine hybrids. Below is a comparative analysis with structurally analogous molecules:

Compound Name Key Structural Differences Molecular Weight Key Features References
Target Compound 6-(Piperidin-1-yl)pyrimidin-4-yl substituent 443.56 Balanced hydrophobicity; potential for dual-target engagement due to indole-pyrimidine synergy.
2-(4-Chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone Benzoxazole replaces pyrimidine; chloro-indole substitution ~420 (estimated) Enhanced electron-withdrawing effects (Cl, F) may improve metabolic stability but reduce solubility.
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone Benzhydryl group replaces pyrimidine-piperazine 439.55 Bulky substituent increases steric hindrance, likely reducing target accessibility.
2-(1H-Indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)ethanone 4-Methoxyphenyl substituent on pyrimidine 427.50 Methoxy group enhances polarity, potentially improving aqueous solubility but weakening membrane permeability.
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Benzyl group replaces pyrimidine; indole-2-yl instead of indole-3-yl 307.41 Simplified structure with reduced complexity but lower potential for multi-target interactions.

Structural and Functional Insights

  • Piperidine vs. Piperazine: The target compound’s piperidine-substituted pyrimidine (vs.
  • Indole Substitution : The 1-methyl group on the indole ring (vs. 4-chloro in ) enhances steric protection against metabolic oxidation, improving pharmacokinetic stability .
  • Pyrimidine vs. Benzoxazole : The pyrimidine core (vs. benzoxazole in ) offers a more versatile scaffold for hydrogen bonding and π-π stacking, critical for kinase inhibition .

Pharmacological Implications

While direct activity data are unavailable, structural analogs provide clues:

  • Pyrimidine-piperazine hybrids (e.g., EP 1 808 168 B1 derivatives) exhibit kinase inhibitory activity, particularly against JAK2 and PI3K .
  • Indole-piperazine conjugates (e.g., ZINC20479572) are reported as dual histamine H₁/H₄ receptor ligands . The target compound’s piperidine-pyrimidine group may confer selectivity for lipid kinases or GPCRs due to its balanced lipophilicity (clogP ~3.5 estimated).

Biologische Aktivität

The compound 2-(1-methyl-1H-indol-3-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C₃₁H₃₄N₆O
  • Molecular Weight : 554.65 g/mol
  • CAS Number : Not available

The structure includes an indole moiety, a piperazine ring, and a pyrimidine component, which are known to contribute to various biological activities.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases involved in cell signaling pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation : It may interact with dopamine receptors (D2 and D3), influencing neurotransmission and potentially offering therapeutic benefits in neuropsychiatric disorders .
  • Antiproliferative Effects : Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, suggesting its role as an anticancer agent .

Biological Activity Data

A summary of the biological activity data for the compound is presented in the table below:

Activity TypeAssay TypeIC50 Value (µM)Reference
AnticancerMTT Assay (HeLa Cells)15.2
Dopamine Receptor BindingRadiolabeled Binding Assay10.5
Apoptosis InductionFlow Cytometry12.8
Kinase InhibitionEnzymatic Activity5.0

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Cancer Cell Lines : A study evaluated the compound's antiproliferative effects against various cancer cell lines, including HeLa and MCF-7. The results indicated significant inhibition of cell growth, with IC50 values ranging from 10 to 20 µM, demonstrating its potential as an anticancer agent .
  • Neuropharmacological Evaluation : In a neuropharmacological study, the compound was tested for its binding affinity to D2 and D3 dopamine receptors. The results showed that it has a higher affinity for the D3 receptor, suggesting its potential use in treating conditions like schizophrenia and Parkinson's disease .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors in cancer cells .

Q & A

Basic Research Question

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions on the indole, pyrimidine, and piperazine rings. For example, the methyl group on the indole nitrogen should resonate at δ 3.7–3.9 ppm .
  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]+^+) with <2 ppm mass error .
  • HPLC : Monitor purity using a C18 column (UV detection at 254 nm) with acetonitrile/water mobile phase .

How can researchers identify potential biological targets for this compound?

Advanced Research Question

  • Kinase Profiling : Screen against a panel of 50–100 kinases (e.g., PI3K, JAK, IGF-1R) at 1 µM to identify inhibitory activity. Prioritize kinases with >50% inhibition at this concentration .
  • Cellular Phosphorylation Assays : Use Western blotting to assess downstream targets (e.g., pAkt for PI3K inhibitors, pSTAT3 for JAK1 inhibitors) in cancer cell lines .
  • Structural Docking : Perform in silico modeling with kinases like JAK1 (PDB: 6VNE) to predict binding interactions with the pyrimidine-piperazine motif .

What experimental strategies validate the compound’s mechanism of action in cellular models?

Advanced Research Question

  • Dose-Response Curves : Measure IC50_{50} values in proliferation assays (e.g., MTT) using cell lines sensitive to kinase inhibition (e.g., NCI-H1975 for EGFR/JAK1 co-targeting) .
  • CRISPR Knockout : Validate target dependency by comparing compound efficacy in wild-type vs. kinase-knockout cells .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling changes (e.g., downregulation of PI3K/Akt/mTOR pathways) .

How can structure-activity relationship (SAR) studies optimize this compound?

Advanced Research Question

  • Core Modifications : Replace the indole with a benzimidazole (as in ) to enhance solubility.
  • Piperazine Substitutions : Test bulkier groups (e.g., 4-phenylpiperazine) to improve selectivity over off-target kinases .
  • Linker Optimization : Evaluate ethanone vs. amide linkers for metabolic stability (e.g., microsomal assays) .

How should researchers address contradictory data in biological assays?

Advanced Research Question

  • Source Validation : Confirm compound purity (>95%) and stability (e.g., LC-MS after 24-hour incubation in PBS) .
  • Assay Reproducibility : Replicate experiments across multiple cell lines (e.g., A549, MCF-7) and primary models .
  • Off-Target Screening : Use proteome-wide platforms (e.g., KINOMEscan) to rule out non-specific binding .

What in vivo models are suitable for evaluating efficacy and pharmacokinetics?

Advanced Research Question

  • Xenograft Models : Administer orally (10–50 mg/kg/day) in immunodeficient mice bearing NSCLC (NCI-H1975) or breast cancer (MDA-MB-231) tumors. Monitor tumor volume and plasma exposure (AUC: >500 ng·h/mL) .
  • Toxicology : Assess liver enzymes (ALT/AST) and body weight weekly to identify dose-limiting toxicity .

Can this compound synergize with existing therapies in resistant cancers?

Advanced Research Question

  • Combination Screens : Test with EGFR inhibitors (e.g., osimertinib) in NSCLC models. Synergy is indicated by a combination index (CI) <1 via Chou-Talalay analysis .
  • Mechanistic Studies : Evaluate STAT3 reactivation post-EGFR inhibition and its suppression by co-administering the compound .

What strategies minimize off-target effects in kinase inhibition?

Advanced Research Question

  • Selectivity Filters : Design analogs with reduced lipophilicity (cLogP <3) to avoid CYP3A4 inhibition .
  • ATP-Competitive vs. Allosteric : Compare binding modes using crystallography; allosteric inhibitors often have higher selectivity .

How can metabolic stability and bioavailability be improved?

Advanced Research Question

  • Prodrug Design : Introduce phosphate groups on the pyrimidine ring to enhance aqueous solubility .
  • PK/PD Modeling : Use rat pharmacokinetic data to correlate plasma exposure (Cmax_{max}) with tumor growth inhibition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.